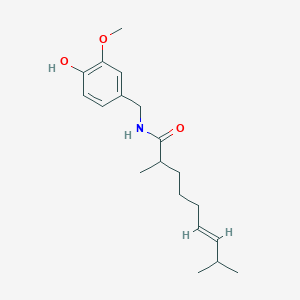
Methylcapsaicin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Methylcapsaicin is a synthetic derivative of capsaicin, the active component found in chili peppers. Capsaicin is known for its pungent and spicy characteristics, which are responsible for the burning sensation experienced when consuming chili peppers. This compound retains the core structure of capsaicin but includes a methyl group, which can alter its chemical properties and biological activity.
準備方法
Synthetic Routes and Reaction Conditions: Methylcapsaicin can be synthesized through various chemical routes. One common method involves the methylation of capsaicin using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethyl sulfoxide at elevated temperatures.
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient and consistent production of large quantities of the compound. The use of automated reactors and precise control of reaction conditions ensures high yield and purity.
化学反応の分析
Types of Reactions: Methylcapsaicin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding reduced forms, such as dihydrothis compound.
Substitution: Nucleophilic substitution reactions can replace the methyl group with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydrothis compound and related compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Methylcapsaicin has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the reactivity and properties of capsaicinoids.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its potential analgesic and anti-inflammatory properties.
Industry: Utilized in the development of self-defense sprays and other products requiring a pungent agent.
作用機序
Methylcapsaicin exerts its effects primarily through the activation of the transient receptor potential vanilloid 1 (TRPV1) receptor. This receptor is involved in the sensation of pain and heat. Upon binding to TRPV1, this compound induces a conformational change that leads to the influx of calcium ions into the cell, resulting in the activation of pain pathways and the sensation of burning.
類似化合物との比較
Capsaicin: The parent compound, known for its strong pungency and wide range of biological effects.
Dihydrocapsaicin: A reduced form of capsaicin with similar but slightly different properties.
Nordihydrocapsaicin: Another derivative with variations in its chemical structure and activity.
Uniqueness: Methylcapsaicin is unique due to the presence of the methyl group, which can influence its solubility, reactivity, and interaction with biological targets. This modification can lead to differences in potency, duration of action, and overall biological effects compared to other capsaicinoids.
特性
CAS番号 |
17514-11-3 |
|---|---|
分子式 |
C19H29NO3 |
分子量 |
319.4 g/mol |
IUPAC名 |
(E)-N-[(3,4-dimethoxyphenyl)methyl]-8-methylnon-6-enamide |
InChI |
InChI=1S/C19H29NO3/c1-15(2)9-7-5-6-8-10-19(21)20-14-16-11-12-17(22-3)18(13-16)23-4/h7,9,11-13,15H,5-6,8,10,14H2,1-4H3,(H,20,21)/b9-7+ |
InChIキー |
QEVDLZKNQYHJAJ-VQHVLOKHSA-N |
SMILES |
CC(C)C=CCCCC(C)C(=O)NCC1=CC(=C(C=C1)O)OC |
異性体SMILES |
CC(C)/C=C/CCCCC(=O)NCC1=CC(=C(C=C1)OC)OC |
正規SMILES |
CC(C)C=CCCCCC(=O)NCC1=CC(=C(C=C1)OC)OC |
同義語 |
methylcapsaicin |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


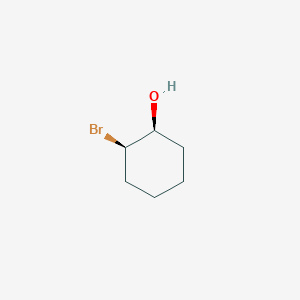
![2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-methyl-3,8-dihydropurin-6-one](/img/structure/B101971.png)
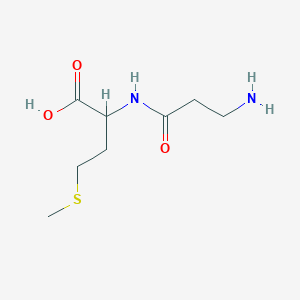
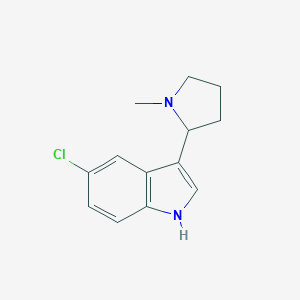
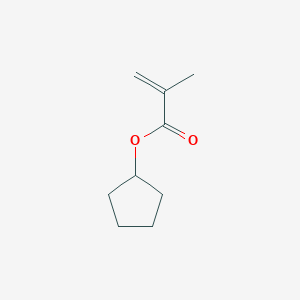
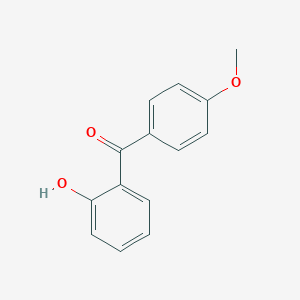
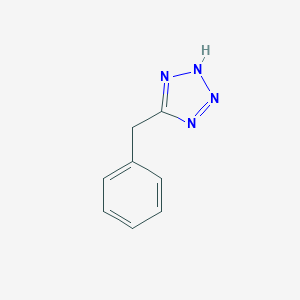
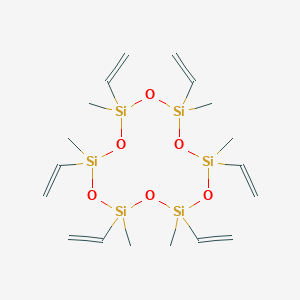
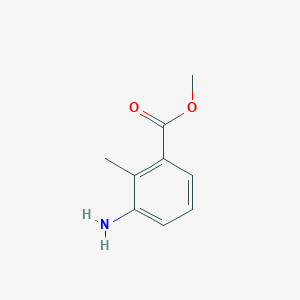
![3-(5-hydroxy-2,2,7,8-tetramethyl-6-oxo-7,8-dihydropyrano[3,2-g]chromen-10-yl)octanoic acid](/img/structure/B101990.png)
![methyl (3S)-3-(decanoylamino)-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoate](/img/structure/B101991.png)
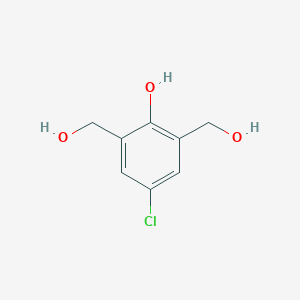
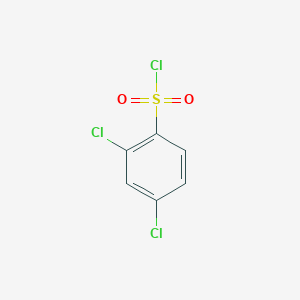
![(4S,4As,7aR)-1-methyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-4-ol](/img/structure/B102001.png)
